N-[2-(4-fluorophenyl)ethyl]-N'-propylethanediamide
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Overview
Description
N-(4-Fluorophenethyl)-N-propylethanediamide is a synthetic organic compound that belongs to the class of phenethylamine derivatives This compound is characterized by the presence of a fluorine atom attached to the phenethyl group, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenethyl)-N-propylethanediamide typically involves the reaction of 4-fluorophenethylamine with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-fluorophenethyl)-N-propylethanediamide can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenethyl)-N-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The fluorine atom in the phenethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenethyl derivatives.
Scientific Research Applications
N-(4-Fluorophenethyl)-N-propylethanediamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-fluorophenethyl)-N-propylethanediamide involves its interaction with specific molecular targets in the body. The fluorine atom in the phenethyl group enhances the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of neurotransmitter levels .
Comparison with Similar Compounds
N-(4-Fluorophenethyl)-N-propylethanediamide can be compared with other similar compounds, such as:
4-Fluorophenethylamine: A precursor in the synthesis of N-(4-fluorophenethyl)-N-propylethanediamide, known for its stimulant properties.
N-(4-Fluorophenethyl)-N-methylethanediamide: Similar in structure but with a methyl group instead of a propyl group, leading to different pharmacological properties.
N-(4-Fluorophenethyl)-N-ethylethanediamide: Another analog with an ethyl group, used in the study of structure-activity relationships.
These comparisons highlight the unique properties of N-(4-fluorophenethyl)-N-propylethanediamide, such as its specific binding affinity and biological activity, which make it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H17FN2O2 |
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Molecular Weight |
252.28 g/mol |
IUPAC Name |
N'-[2-(4-fluorophenyl)ethyl]-N-propyloxamide |
InChI |
InChI=1S/C13H17FN2O2/c1-2-8-15-12(17)13(18)16-9-7-10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
HGZSWHKWZLVQLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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